2-{[Hydrazinyl(oxo)acetyl]amino}benzoic acid
Description
2-{[Hydrazinyl(oxo)acetyl]amino}benzoic acid (IUPAC name: 2-[(2-amino-2-oxoacetyl)amino]benzoic acid) is a benzoic acid derivative featuring a hydrazinyl-oxoacetamido substituent at the 2-position of the aromatic ring. Its molecular formula is C₉H₈N₂O₄, with a molecular weight of 208.17 g/mol . The compound is characterized by a planar geometry due to conjugation between the aromatic ring and the oxoacetamido group, facilitating hydrogen bonding (O—H⋯O and C—H⋯O interactions) in crystalline states .
Properties
IUPAC Name |
2-[(2-hydrazinyl-2-oxoacetyl)amino]benzoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9N3O4/c10-12-8(14)7(13)11-6-4-2-1-3-5(6)9(15)16/h1-4H,10H2,(H,11,13)(H,12,14)(H,15,16) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GNXRPOMTPYCTHV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)O)NC(=O)C(=O)NN | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-{[Hydrazinyl(oxo)acetyl]amino}benzoic acid typically involves the reaction of hydrazine derivatives with benzoic acid derivatives under controlled conditionsThe reaction conditions often require a solvent such as ethanol or methanol and may involve heating to facilitate the reaction .
Industrial Production Methods: Industrial production methods for this compound are not well-documented in the public domain. it is likely that large-scale synthesis would involve similar reaction pathways as laboratory synthesis, with optimizations for yield and purity. This may include the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Nucleophilic Addition and Condensation Reactions
The hydrazine group participates in nucleophilic addition with carbonyl compounds, forming hydrazones or Schiff bases.
Mechanistic Insight :
-
The hydrazine group attacks electrophilic carbonyl carbons, forming imine (–C=N–) linkages.
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Coupling with active methylene compounds (e.g., malononitrile) proceeds via nucleophilic substitution at the diazonium intermediate stage .
Cyclization Reactions
Under acidic or thermal conditions, the compound undergoes cyclization to yield heterocyclic systems.
Example Pathway :
Heating with acetic anhydride induces intramolecular cyclization between the hydrazine and oxoacetyl groups, forming a quinazolinone ring .
Oxidation and Reduction
The oxoacetyl group is redox-active, enabling transformations under controlled conditions.
| Reaction Type | Reagents/Conditions | Product | Reference |
|---|---|---|---|
| Oxidation | H₂O₂, KMnO₄, acidic medium | Carboxylic acid derivatives | |
| Reduction | NaBH₄, LiAlH₄ | Alcohol or amine intermediates |
Notable Observation :
Oxidation of the oxoacetyl group yields dicarboxylic acid derivatives, while reduction targets the carbonyl to form secondary alcohols .
Esterification and Acylation
The carboxylic acid group undergoes esterification, while the hydrazine participates in acylation.
| Reaction Type | Reagents/Conditions | Product | Reference |
|---|---|---|---|
| Esterification | Ethanol, H₂SO₄, reflux | Ethyl benzoate derivative | |
| Acylation | Acetyl chloride, pyridine | N-Acetylated hydrazino derivative |
Key Application :
Esterification enhances lipid solubility for pharmaceutical applications, as seen in PABA-derived prodrugs .
Metal Complexation
The hydrazine and carbonyl groups act as bidentate ligands for transition metals.
Structural Confirmation :
Complexes exhibit characteristic IR shifts (C=O stretching at 1,650–1,700 cm⁻¹; N–H bending at 1,550 cm⁻¹) .
Alkylation and Arylation
The hydrazine group facilitates C–N bond formation with alkyl/aryl halides.
| Substrate | Reagents/Conditions | Product | Reference |
|---|---|---|---|
| Methyl iodide | K₂CO₃, DMF, 80°C | N-Methylhydrazino derivative | |
| 4-Nitrobenzyl bromide | Et₃N, CH₂Cl₂ | Aryl-functionalized analog |
Synthetic Utility :
Alkylation modifies solubility and bioactivity, as demonstrated in anticholinesterase agents .
Hydrolysis Reactions
Acidic or basic hydrolysis cleaves specific bonds:
| Conditions | Target Group | Product | Reference |
|---|---|---|---|
| 6M HCl, reflux | Hydrazine–oxoacetyl | Anthranilic acid derivative | |
| NaOH, H₂O, 100°C | Ester group | Free carboxylic acid |
Mechanistic Note :
Hydrolysis of the hydrazine–oxoacetyl bond regenerates anthranilic acid, a precursor in heterocyclic synthesis .
Scientific Research Applications
Chemical Properties and Reactions
The compound has the molecular formula and includes functional groups such as a carboxylic acid, a secondary amide, and a hydrazine moiety. It can undergo several types of reactions:
- Oxidation : The hydrazine component can be oxidized to form azo compounds.
- Reduction : Reduction can yield hydrazide derivatives.
- Substitution : The aromatic ring can participate in electrophilic substitution reactions.
Common Reagents and Conditions
| Reaction Type | Common Reagents | Products |
|---|---|---|
| Oxidation | Hydrogen peroxide, potassium permanganate | Azo compounds |
| Reduction | Sodium borohydride, lithium aluminum hydride | Hydrazide derivatives |
| Substitution | Bromine, nitric acid (acidic conditions) | Halogenated or nitrated aromatic compounds |
Medicinal Chemistry
2-{[Hydrazinyl(oxo)acetyl]amino}benzoic acid is being investigated for its potential use in drug development. Its structural features make it a candidate for designing anti-cancer and anti-inflammatory agents. For instance, derivatives of this compound have shown promising results in inhibiting specific cancer cell lines and modulating inflammatory responses.
- Case Study : A derivative demonstrated significant cytotoxicity against various cancer cell lines, including lung (NCI-H460), colon (COLO 205), and breast cancer (MCF-7) cells. The mechanism of action is hypothesized to involve the formation of covalent bonds with nucleophilic sites on proteins, disrupting critical biochemical pathways .
Antimicrobial Activity
Research indicates that this compound exhibits antimicrobial properties against several pathogens.
- Case Study : In vitro studies have shown effectiveness against Gram-positive bacteria such as Staphylococcus aureus and Enterococcus faecalis, with minimum inhibitory concentrations (MICs) reported at 0.5 mg/mL for MRSA strains .
Industrial Applications
The compound's aromatic structure makes it suitable for use in the production of dyes and pigments. Its reactivity allows it to serve as an intermediate in synthesizing more complex organic molecules used in various industrial processes.
Mechanism of Action
The mechanism of action of 2-{[Hydrazinyl(oxo)acetyl]amino}benzoic acid involves its interaction with specific molecular targets. The hydrazine moiety can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially inhibiting their activity. This interaction can disrupt biochemical pathways, leading to various biological effects. The exact molecular targets and pathways involved are still under investigation .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Variations and Substituent Effects
Table 1: Key Structural Features of 2-{[Hydrazinyl(oxo)acetyl]amino}benzoic Acid and Analogs
Physicochemical Properties
- Planar Geometry : Observed in 2-(2-ethoxy-2-oxoacetamido)benzoic acid , promotes intermolecular hydrogen bonding, influencing crystal packing and solubility .
- Lipophilicity: Ethoxy and phenoxy substituents (e.g., in and ) increase logP values compared to the hydrophilic hydrazinyl group in the target compound.
Key Differences and Implications
Substituent Flexibility :
- The hydrazinyl group in the target compound offers a unique balance of hydrogen bonding and moderate lipophilicity, contrasting with the hydrophobic aryl () or bulky benzamido () groups.
Synthetic Accessibility: Ethoxy and phenoxy derivatives are easier to purify via crystallization , whereas hydrazinyl analogs may require specialized conditions to stabilize the reactive –NH–NH₂ group.
Bioactivity Profile :
- Hydrazinyl derivatives are hypothesized to act as chelators or enzyme inhibitors, whereas indole-based compounds () target specific protein receptors .
Biological Activity
2-{[Hydrazinyl(oxo)acetyl]amino}benzoic acid, a compound featuring a hydrazine moiety attached to a benzoic acid structure, has garnered attention for its potential biological activities. This article reviews the compound's biological effects, mechanisms of action, and research findings, supported by data tables and case studies.
Chemical Structure and Properties
The compound's structure is characterized by the presence of both hydrazine and benzoic acid functional groups, which contribute to its unique chemical reactivity and biological activity. The hydrazine group is known for its ability to form covalent bonds with various biomolecules, potentially leading to inhibitory effects on enzymes and proteins.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets:
- Enzyme Inhibition : The hydrazine moiety can covalently bond with nucleophilic sites on proteins, inhibiting enzymatic activity. This mechanism disrupts various biochemical pathways, leading to potential therapeutic effects in diseases such as cancer and inflammation.
- Transporter Interaction : Research indicates that compounds similar to benzoic acid can stimulate the efflux of glutamate from hepatocytes via organic anion transporter 2 (OAT2), suggesting a role in metabolic regulation .
Anticancer Properties
Several studies have explored the anticancer potential of hydrazine derivatives. For instance, compounds structurally related to this compound have demonstrated significant cytotoxic effects against various cancer cell lines. A notable study reported that hydrazone derivatives exhibited IC50 values in the low micromolar range against breast cancer cells, indicating strong inhibitory effects .
Anti-inflammatory Effects
Hydrazine derivatives have also shown promise as anti-inflammatory agents. In vitro studies revealed that these compounds could inhibit pro-inflammatory cytokines, suggesting their potential use in treating inflammatory diseases.
Case Studies
-
In Vitro Enzyme Inhibition
- A study assessed the enzyme inhibition properties of hydrazine derivatives against acetylcholinesterase (AChE). Results indicated that certain derivatives exhibited IC50 values comparable to established inhibitors like donepezil. For example, one derivative showed an IC50 value of 0.59 µM against AChE .
- Antimicrobial Activity
Data Table: Biological Activities of Related Compounds
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
